N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide
Description
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(26)19(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYLGFDJUQLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 3,4-dihydro-2H-quinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Methoxyphenylamine: The acetylated quinoline derivative is then reacted with 3-methoxyphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the oxamide group can yield amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-phenyl oxamide
- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methoxyphenyl)oxamide
Uniqueness
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide is a synthetic compound belonging to the oxamide class. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
- CAS Number : 898466-04-1
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinoline Derivative : Acetylation of 3,4-dihydro-2H-quinoline using acetic anhydride and a catalyst (e.g., sulfuric acid).
- Oxamide Formation : Reaction of the acetylated quinoline with an appropriate oxalyl chloride derivative in the presence of a base like triethylamine to form the oxamide linkage .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The exact pathways are dependent on the biological context and target specificity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various synthesized oxamide derivatives against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity .
| Tested Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 14 |
| Compound B | S. aureus | 17 |
| N'-(1-acetyl...) | K. pneumonia | 16 |
Case Studies
- Antimicrobial Evaluation : A study conducted on various oxamide derivatives, including those with similar structures, demonstrated their effectiveness against resistant bacterial strains, suggesting a potential role in treating infections caused by multi-drug resistant organisms .
- Cytotoxicity Assays : In vitro assays have shown that related compounds can induce cytotoxic effects in cancer cell lines, leading to further investigation into their mechanisms of action and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
